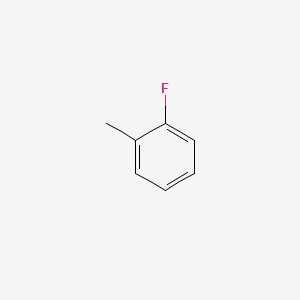

2-Fluorotoluene

Cat. No. B1218778

Key on ui cas rn:

95-52-3

M. Wt: 110.13 g/mol

InChI Key: MMZYCBHLNZVROM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04087444

Procedure details

To a 500 ml. flask were added 200 grams of pyridine hydrochloride. The flask was fitted with a magnetic stirrer, a reflux condenser, and a nitrogen bubbler. The pyridine salt was heated to about 180° C. to remove any moisture. The salt then was allowed to cool somewhat, and 34 grams (0.243 mole) of the fluorotoluene compound were added. The mixture was heated to 220° C. and maintained there for about 3 hours. The mixture then was cooled, and a large volume of water was added. The reaction mixture then was extracted with several portions of methylene chloride. The methylene chloride extracts were combined, and the solvent was removed in vacuo to obtain a pale yellow product which by nmr analysis indicated the presence of about 5 percent of starting material. The product then was taken up in an excess of 1M sodium hydroxide. The solution was extracted with methylene chloride, and the aqueous layer then was acidified with hydrochloric acid. The acidified portion was extracted with methylene chloride. Evaporation of the methylene chloride extract and distillation of the residue gave 26.6 grams of 2-fluoro-5-methylphenol, b.p.30 86°-93° C.

[Compound]

Name

starting material

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

Cl.N1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1[CH:13]=[CH:12]C=CC=1.[F:14]C1C=CC=CC=1C.[OH-:22].[Na+]>O>[F:14][C:3]1[CH:13]=[CH:12][C:6]([CH3:7])=[CH:5][C:4]=1[OH:22] |f:0.1,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

200 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.N1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

34 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=CC=C1)C

|

Step Four

[Compound]

|

Name

|

starting material

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

220 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was fitted with a magnetic stirrer, a reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any moisture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool somewhat

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained there for about 3 hours

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture then was cooled

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The reaction mixture then was extracted with several portions of methylene chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a pale yellow product which by nmr analysis

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The solution was extracted with methylene chloride

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The acidified portion was extracted with methylene chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of the methylene chloride

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distillation of the residue

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C=C(C=C1)C)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 26.6 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |